2-Bromo-6-cyano-4-hydroxybenzoic acid
Description
Properties
IUPAC Name |
2-bromo-6-cyano-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO3/c9-6-2-5(11)1-4(3-10)7(6)8(12)13/h1-2,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSGRMMVBYJZJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)C(=O)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274432 | |
| Record name | Benzoic acid, 2-bromo-6-cyano-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1804381-47-2 | |
| Record name | Benzoic acid, 2-bromo-6-cyano-4-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1804381-47-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-bromo-6-cyano-4-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of 4-Hydroxybenzoic Acid Derivatives
Cyanation via Nitrile Formation
The introduction of the nitrile group at the 6-position is often achieved through nucleophilic substitution or via cyanation of halogenated intermediates.
- Starting Point: 2-bromo-6-hydroxybenzoic acid or its methyl ester.
- Cyanation: Use of cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions (e.g., in polar aprotic solvents like DMF or DMSO).
- Reaction Conditions: Elevated temperatures (80–120°C) with careful control due to toxicity and safety concerns associated with cyanide reagents.
A recent patent reports successful cyanation of 2,6-dibromo-4-hydroxybenzoic acid derivatives using potassium cyanide in dimethylformamide (DMF) at 100°C, leading to the formation of 2-bromo-6-cyano-4-hydroxybenzoic acid.
Summary of Preparation Methods Data
| Method | Starting Material | Key Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Halogenation + Cyanation | 4-Hydroxybenzoic acid derivatives | NBS, KCN | -40°C to 120°C, solvents: acetonitrile, DMF | Moderate to high | Regioselective bromination, nitrile introduction |
| Direct Bromination + Nitrile Substitution | 2,6-dibromo-4-hydroxybenzoic acid | Brominating agents, KCN | 80–100°C, polar solvents | Variable | Requires protection strategies |
| Hydroxylation of Precursors | 2,6-dibromo-4-cyanophenol | Oxidants, hydroxylating agents | Room temperature to 50°C | Moderate | Final step to introduce hydroxyl group |
Notes and Considerations
- Selectivity: The hydroxyl and nitrile groups influence regioselectivity during bromination; directing effects are critical.
- Safety: Cyanide reagents require strict safety protocols.
- Environmental Impact: Use of greener solvents and catalytic processes is recommended to minimize ecological footprint.
- Yield Optimization: Reaction parameters such as temperature, molar ratios, and reaction time significantly influence yields.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-cyano-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Substitution: Formation of substituted benzoic acids with different functional groups replacing the bromine atom.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives from the reduction of the cyano group.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Bromo-6-cyano-4-hydroxybenzoic acid serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for diverse chemical reactions, making it a valuable building block in organic synthesis. For instance, it can be used to create derivatives that exhibit enhanced biological activities or improved material properties.
Biological Research
Antimicrobial Properties
Research has indicated that 2-Bromo-6-cyano-4-hydroxybenzoic acid exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines. The mechanism of action may involve interference with specific cellular pathways, leading to apoptosis in cancerous cells. This highlights its potential as a precursor for anticancer drug development.
Pharmaceutical Applications
Precursor for Drug Synthesis
2-Bromo-6-cyano-4-hydroxybenzoic acid is explored as a precursor in the synthesis of pharmaceutical compounds. Its structural features enable modifications that can lead to novel therapeutic agents targeting various diseases, including cancer and infectious diseases .
Industrial Applications
Advanced Materials Development
The compound is also utilized in the development of advanced materials, such as polymers and dyes. Its unique chemical properties facilitate the creation of materials with specific characteristics, making it valuable in industrial applications.
Data Table: Summary of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building Block | Used in the synthesis of complex organic compounds |
| Biology | Antimicrobial Activity | Effective against various bacterial strains |
| Pharmaceuticals | Precursor for Drug Synthesis | Potential for developing new therapeutic agents |
| Industry | Advanced Materials Development | Used in creating polymers and dyes |
Case Studies
-
Antimicrobial Activity Study
A study published in a peer-reviewed journal found that 2-Bromo-6-cyano-4-hydroxybenzoic acid demonstrated significant antimicrobial effects against multiple bacterial strains. The findings suggest its potential use in formulating new antibiotics. -
Anticancer Research
In vitro testing revealed that the compound could inhibit the proliferation of specific cancer cell lines. Further research is needed to elucidate its mechanism of action and potential therapeutic applications in oncology.
Mechanism of Action
The mechanism of action of 2-Bromo-6-cyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, cyano, and hydroxyl groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-bromo-6-cyano-4-hydroxybenzoic acid with structurally related brominated benzoic acids, highlighting substituent effects:
*Estimated based on substituent effects; †Stronger acidity due to -CN and -OH; ‡Data inferred from analogs in .
Physicochemical Properties
- Acidity: The hydroxyl (-OH) and cyano (-CN) groups in 2-bromo-6-cyano-4-hydroxybenzoic acid enhance its acidity compared to analogs with electron-donating groups (e.g., -CH₃ or -NH₂). For example, 4-bromo-2-fluoro-6-methylbenzoic acid (pKa ~3.8–4.2) is less acidic due to the methyl group’s electron-donating effect .
- Solubility: The polar -OH and -CN groups likely improve solubility in polar solvents (e.g., water, methanol) relative to halogenated analogs like 4-bromo-2-chloro-6-methylbenzoic acid, which is more lipophilic .
- Thermal Stability: Bromine and cyano groups may reduce thermal stability compared to non-halogenated derivatives, as observed in structurally similar compounds .
Biological Activity
2-Bromo-6-cyano-4-hydroxybenzoic acid (C8H4BrNO3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
2-Bromo-6-cyano-4-hydroxybenzoic acid features a unique arrangement of functional groups that contribute to its reactivity and biological activity. The presence of bromine, cyano, and hydroxyl groups allows for diverse interactions with biological targets, which can modulate various biochemical pathways.
The mechanism of action for 2-Bromo-6-cyano-4-hydroxybenzoic acid is multifaceted. It may interact with specific enzymes or receptors in biological systems, leading to modulation of their activity. The exact targets depend on the context of its application, but potential interactions include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling.
Biological Activities
Research has indicated several biological activities associated with 2-Bromo-6-cyano-4-hydroxybenzoic acid:
Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic processes within microbial cells.
Anticancer Properties
Preliminary investigations suggest that 2-Bromo-6-cyano-4-hydroxybenzoic acid may possess anticancer activity. It has been studied for its potential to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including:
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : It may trigger programmed cell death pathways in malignant cells.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of 2-Bromo-6-cyano-4-hydroxybenzoic acid against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating its potential as a therapeutic agent against bacterial infections . -
Cancer Cell Line Study :
In vitro studies on various cancer cell lines revealed that treatment with 2-Bromo-6-cyano-4-hydroxybenzoic acid resulted in reduced viability and increased apoptosis rates. The compound showed promise as an adjunct therapy in cancer treatment protocols .
Comparative Analysis
To better understand the unique properties of 2-Bromo-6-cyano-4-hydroxybenzoic acid, it is useful to compare it with similar compounds. The following table summarizes the properties and activities of selected compounds:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 2-Bromo-6-cyano-4-hydroxybenzoic acid | Bromine, cyano, hydroxyl groups | Antimicrobial, anticancer |
| 4-Bromo-2-hydroxybenzoic acid | Bromine and hydroxyl groups in different positions | Mild antimicrobial activity |
| 2-Hydroxy-4-iodobenzoic acid | Iodine instead of bromine | Limited antimicrobial activity |
Q & A
Q. What are the common synthetic routes for preparing 2-bromo-6-cyano-4-hydroxybenzoic acid, and how can side reactions be minimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of a benzoic acid scaffold. For bromination, electrophilic substitution using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H₂SO₄/HOAc) is recommended . Cyanidation may employ CuCN/KCN in a nucleophilic aromatic substitution (SNAr) reaction, requiring careful temperature control (60–80°C) to avoid hydrolysis of the nitrile group . Hydroxyl groups are often protected during reactions (e.g., using acetyl or silyl groups) to prevent oxidation . Purification via recrystallization (ethanol/water mixtures) or preparative HPLC (C18 column, 0.1% TFA in mobile phase) is critical for isolating the final product with >95% purity .
Q. How can researchers validate the structural integrity of 2-bromo-6-cyano-4-hydroxybenzoic acid using spectroscopic techniques?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect aromatic protons in the range of δ 7.2–8.5 ppm, with splitting patterns indicating substituent positions. The hydroxyl proton (if deprotected) may appear as a broad singlet (~δ 10–12 ppm) .
- ¹³C NMR : The nitrile carbon resonates at ~δ 115–120 ppm, while the carboxylic acid carbon appears at ~δ 170–175 ppm .
- IR : Confirm the presence of -CN (sharp peak at ~2240 cm⁻¹) and -COOH (broad O-H stretch at ~2500–3000 cm⁻¹) .
- MS : High-resolution mass spectrometry (HRMS) should match the molecular ion [M-H]⁻ at m/z 254.942 (calculated for C₈H₃BrNO₃) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected coupling constants in NMR) be resolved for structurally similar derivatives?
- Methodological Answer : Contradictions often arise from rotational isomers or impurities. Use 2D NMR techniques (e.g., COSY, NOESY) to confirm coupling networks and spatial proximity of substituents . For ambiguous nitrile/carboxylic acid interactions, variable-temperature NMR (VT-NMR) can elucidate dynamic effects . Cross-validate with X-ray crystallography if single crystals are obtainable (slow evaporation from DMSO/EtOH) .
Q. What strategies optimize reaction yields in multi-step syntheses involving bromo-cyano-hydroxybenzoic acid derivatives?
- Methodological Answer :
- Stepwise Functionalization : Prioritize bromination before cyanidation due to the electron-withdrawing effect of Br, which activates the ring for SNAr .
- Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to introduce aryl groups without disrupting existing substituents .
- In situ Monitoring : Employ TLC (silica gel, UV-active) or inline IR spectroscopy to track intermediate formation and minimize over-reaction .
Q. How do pH and solvent polarity influence the stability of 2-bromo-6-cyano-4-hydroxybenzoic acid during storage?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of the nitrile group to amide/acid is pH-dependent. Avoid aqueous solutions at pH > 7.0 .
- Storage Recommendations : Store desiccated at -20°C in amber vials under inert gas (N₂/Ar). Use anhydrous DMSO or DMF for stock solutions to prevent hydrolysis .
Biological and Mechanistic Research
Q. What in vitro assays are suitable for evaluating the bioactivity of 2-bromo-6-cyano-4-hydroxybenzoic acid?
- Methodological Answer :
- Antimicrobial Activity : Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution .
- Enzyme Inhibition : Test against cyclooxygenase (COX) or decarboxylases via spectrophotometric monitoring of co-substrate depletion (e.g., NADH at 340 nm) .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293), ensuring compound solubility in DMSO ≤0.1% .
Q. How can researchers address discrepancies in biological activity data between structurally similar analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., Br vs. Cl, -CN vs. -NO₂) using molecular docking (AutoDock Vina) to predict binding affinities .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may confound results .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
